molecular formula C11H22N4 B1489087 3-Azido-1-octylazetidine CAS No. 2097977-14-3

3-Azido-1-octylazetidine

Cat. No.: B1489087
CAS No.: 2097977-14-3
M. Wt: 210.32 g/mol
InChI Key: HRNGIIWHDJCTLX-UHFFFAOYSA-N
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Description

3-Azido-1-octylazetidine (CAS 2097977-14-3) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with an azido (-N₃) group at the 3-position and an octyl chain (-C₈H₁₇) at the 1-position.

Properties

IUPAC Name

3-azido-1-octylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4/c1-2-3-4-5-6-7-8-15-9-11(10-15)13-14-12/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNGIIWHDJCTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-octylazetidine typically involves the reaction of 1-octylazetidine with an azido reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or acetonitrile, and the reaction temperature is maintained at around 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve larger reactors and more stringent control of reaction parameters to ensure consistency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-1-octylazetidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate, often used in acidic or neutral conditions.

  • Reduction: Reduction reactions may involve hydrogen gas in the presence of a catalyst or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction typically results in the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can yield various alkylated or substituted azetidines.

Scientific Research Applications

3-Azido-1-octylazetidine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Azido-1-octylazetidine exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or other biomolecules, affecting their activity. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation in Azetidine Derivatives

Azetidine derivatives differ primarily in substituent type and alkyl chain length. Key analogs include:

Compound Name CAS Number Substituents Alkyl Chain Length Key Properties/Applications
3-Azido-1-optylazetidine 2097977-14-3 Azido, Octyl 8-carbon High lipophilicity; click chemistry applications
3-Azido-1-heptylazetidine 2098031-30-0 Azido, Heptyl 7-carbon Moderate lipophilicity; intermediate solubility
2-(Benzimidazole)-N-(3-chloro-2-methyl-4-oxoazetidin-1-yl)acetamide (5a-c) Not specified Chloro, acetamide, aryl Variable Antimicrobial activity; synthetic versatility
Tizanidine-related compounds (A, B, C) Not specified Varied substituents N/A Pharmacological relevance; requires precise separation

Key Observations :

  • Azido Group : Unlike chloro or acetamide substituents in other azetidines, the azido group enables cycloaddition reactions (e.g., with alkynes in click chemistry), making it valuable for bioconjugation and polymer synthesis .

Reactivity Differences :

  • Azido groups participate in Huisgen cycloaddition, enabling modular functionalization.
  • Chloro or aryl-substituted azetidines (e.g., 5a-c) are more reactive toward nucleophiles but lack the bioorthogonal utility of azides .

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability
  • LogP Estimates : The octyl chain in 3-Azido-1-octylazetidine likely results in a higher logP (>4) compared to shorter-chain analogs (e.g., heptyl: logP ~3.5), increasing membrane permeability but risking Lipinski’s rule violations (e.g., molecular weight >500) .
  • Tizanidine Analogs: Minor structural differences in tizanidine-related compounds necessitate rigorous separation to avoid side effects, underscoring the importance of substituent analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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